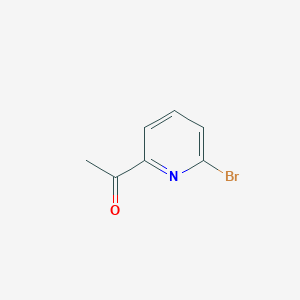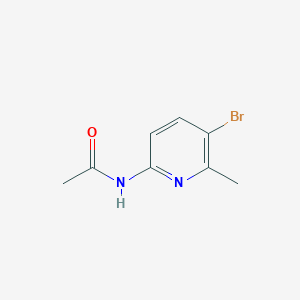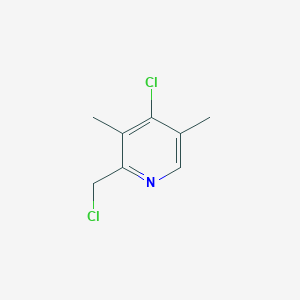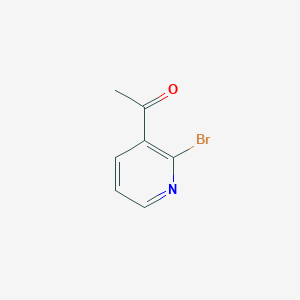
Fosfato de trimetilpropanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El Etbicyphat tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo para estudiar reacciones y mecanismos de fosforilación.
Biología: Se emplea para investigar el papel de los receptores GABA en la señalización neuronal y la epilepsia.
Medicina: Se explora su potencial en el desarrollo de tratamientos para trastornos neurológicos.
Industria: Se utiliza como agente reticulante, plastificante y emulsionante en la producción de espumas de poliuretano, adhesivos, recubrimientos y elastómeros
Mecanismo De Acción
El Etbicyphat ejerce sus efectos uniéndose a los sitios receptores de picrotoxina y benzodiazepina del complejo ionóforo del receptor GABA tipo A. Esta unión inhibe la actividad de los receptores GABA, lo que lleva a una reducción de la entrada de iones cloruro y a la consiguiente excitación neuronal .
Análisis Bioquímico
Biochemical Properties
Trimethylolpropane phosphate has been implicated as an antagonist of GABA, receptor/Cl- channels . It has been shown to directly inhibit GABA (A) receptor function, as indicated by the blockade of whole-cell GABA-mediated Cl- current and the reduction in sIPSC amplitude . Furthermore, Trimethylolpropane phosphate exerts a presynaptic effect on GABAergic transmission, as evidenced by the reduction in sIPSC frequency .
Cellular Effects
Trimethylolpropane phosphate has been found to have cellular effects, particularly on neurons. It has been shown to inhibit spontaneous GABAergic transmission . This inhibition suggests both postsynaptic and presynaptic actions of Trimethylolpropane phosphate .
Molecular Mechanism
The molecular mechanism of Trimethylolpropane phosphate involves its interaction with GABA receptors. It has been shown to depress peak whole-cell GABA-induced currents, consistent with its inhibitory effect on sIPSC amplitude . This suggests that Trimethylolpropane phosphate exerts its effects at the molecular level through binding interactions with GABA receptors and possibly through changes in gene expression .
Temporal Effects in Laboratory Settings
It has been shown that Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound, with no evidence of phase I or phase II metabolism .
Dosage Effects in Animal Models
It is known that Trimethylolpropane phosphate is very toxic and is a convulsant . The LD50 is 1.1 mg per kg bodyweight (mice, i.p.) .
Metabolic Pathways
It is known that Trimethylolpropane phosphate is a phosphite ester, and phosphite esters are involved in various biochemical reactions .
Transport and Distribution
Trimethylolpropane phosphate is well distributed to highly vascularized tissue compartments, with little retention >24 hr after administration . It is eliminated through the urine and feces as the parent compound .
Subcellular Localization
Given its role as an antagonist of GABA receptors, it is likely that it localizes to areas of the cell where these receptors are present .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El Etbicyphat se sintetiza mediante la fosforilación del 2,2-bis(hidroximetil)butanol. La reacción implica el uso de oxicloruro de fósforo (POCl3) como agente fosforilante en condiciones controladas .
Métodos de producción industrial
La producción industrial de Etbicyphat implica la síntesis a gran escala utilizando reactores automatizados para garantizar la calidad y el rendimiento constantes. El proceso generalmente incluye pasos como la purificación y la cristalización para lograr altos niveles de pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El Etbicyphat experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar para formar fosfatos correspondientes.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fosfato.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Sustitución: Los nucleófilos como las aminas y los alcoholes se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen derivados fosforilados y fosfatos sustituidos .
Comparación Con Compuestos Similares
Compuestos similares
Picrotoxina: Otro antagonista del receptor GABA que se une a los mismos sitios receptores.
Bicuculina: Un antagonista competitivo de los receptores GABA.
Gabacina: Un antagonista selectivo de los receptores GABA tipo A
Singularidad
El Etbicyphat es único debido a su doble afinidad de unión tanto a los sitios receptores de picrotoxina como de benzodiazepina, lo que lo convierte en una herramienta valiosa para estudiar mecanismos GABAérgicos complejos .
Propiedades
IUPAC Name |
4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEFHDZWRALTEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12COP(=O)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058270 | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-93-2 | |
| Record name | Trimethylolpropane phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-1-phospha-2,6,7 trioxabicyclo(2.2.2)octane-1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETHYLOLPROPANE PHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Etbicyphat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















